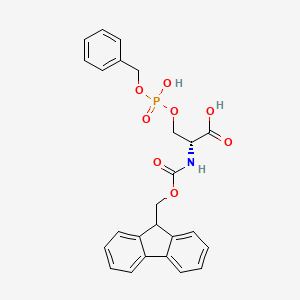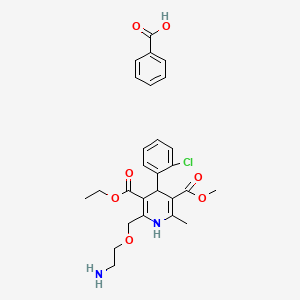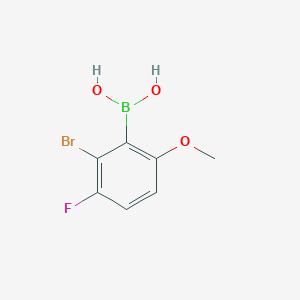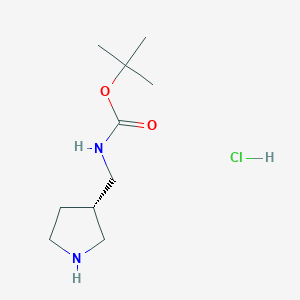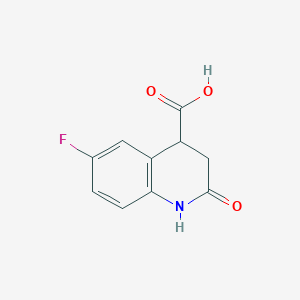
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
説明
科学的研究の応用
Photochemical Properties and Reactions
6-Fluoroquinolones demonstrate unique photochemical behaviors. For instance, ciprofloxacin, a fluoroquinolone, exhibits photochemical substitution of the fluoro group with an OH group when irradiated in water. This substitution is influenced by the presence of different additives, leading to varying pathways like reductive defluorination or degradation of specific moieties. This complex photochemistry underlines the diverse reactivity and potential applications of fluoroquinolones in various chemical processes and material science fields (Mella, Fasani, & Albini, 2001).
Resolution and Stereochemistry
The resolution process of fluoroquinolones like 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) is significantly influenced by the reaction kinetics and the solvent used. These compounds demonstrate unique properties, such as strong solvent dependence without solvation, emphasizing the complex stereochemistry and potential for developing enantioselective synthesis methods in medicinal and synthetic chemistry (Bálint, Egri, Kiss, Gajáry, Juvancz, & Fogassy, 2002).
Synthesis and Structural Modifications
Fluoroquinolones, including 6-fluoro derivatives, have been extensively studied for their structural modifications and synthesis processes. These compounds can be structurally altered by incorporating various substituents or through annelation, providing a wide array of derivatives with potential applications in drug development and material science. Such modifications also contribute to understanding the structure-activity relationships, crucial for designing new compounds with desired biological or chemical properties (Charushin, Nosova, Lipunova, & Chupakhin, 2014).
Antimicrobial and Antitubercular Activities
Various fluoroquinolone derivatives exhibit significant antimicrobial and antitubercular activities. Their efficacy against a range of bacterial strains, including drug-resistant strains, highlights their potential in addressing the global challenge of antibiotic resistance. These compounds' mode of action, often involving the inhibition of bacterial enzymes like DNA gyrase, underpins their role in the development of new antibacterial therapies (Senthilkumar et al., 2009).
特性
IUPAC Name |
6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJPYWRFHOWZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)F)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660456 | |
| Record name | 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
CAS RN |
869722-33-8 | |
| Record name | 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



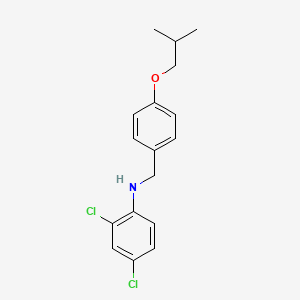
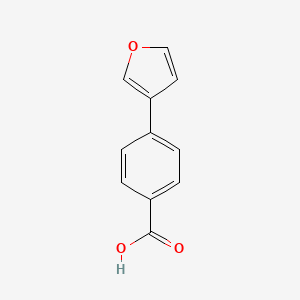

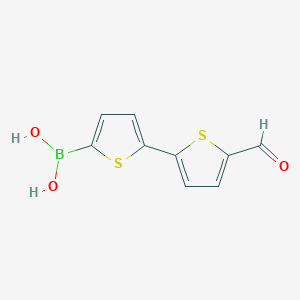
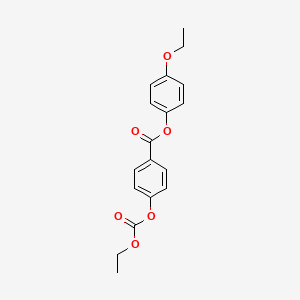
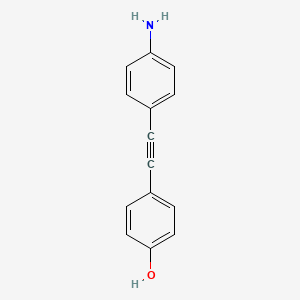
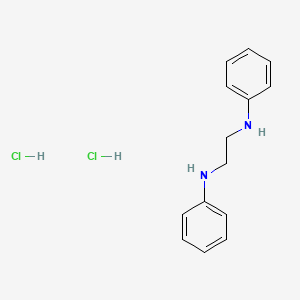
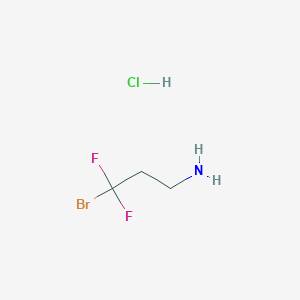
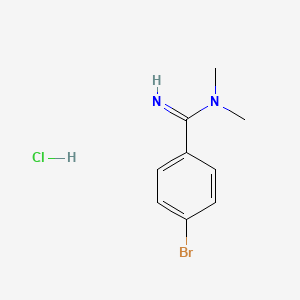
![[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B1437189.png)
